Chiral Purity Advantage in Hydrogenation Intermediate
In an industrially optimized three-batch kilogram-scale campaign, the key hydrogenation intermediate containing the (2R,4S)-ethyl ester moiety (compound VI) was analysed by chiral HPLC and demonstrated a chiral purity of 99.98% [1]. By contrast, a comprehensive study that synthesized and isolated all four stereoisomers of the corresponding carboxylic acid intermediate (2R,4S)-5, (2S,4R)-5, (2S,4S)-5, and (2R,4R)-5 found that the minor diastereomers could only be isolated with optical purities in the range of 98.0–99.9%, with the undesired (2R,4R)-diastereomer-derived final product (2R,4R)-1 CHA salt exhibiting the lowest HPLC purity of 98.0% and containing 2.4% of the target (2R,4S)-configured isomer [2].
hydrogenation intermediate
| Evidence Dimension | Chiral purity (optical purity) of the (2R,4S)-configured intermediate |
|---|---|
| Target Compound Data | Chiral purity 99.98% (intermediate VI, chiral HPLC) |
| Comparator Or Baseline | Comparator stereoisomers: chemical purity 98.0–99.9% range by HPLC; (2R,4R)-1 CHA salt purity 98.0% with 2.4% cross-contamination of the target (2R,4S)-1 isomer |
| Quantified Difference | Target chiral purity exceeds the lowest comparator stereoisomer purity by 1.98 percentage points; the target intermediate achieves <0.02% undesired enantiomer versus up to 2.5% for comparator stereoisomers |
| Conditions | Chiral HPLC (Chiracel OJ-H and Chiralpak AY-H stationary phases); three successive kilogram-scale batches; industrial hydrogenation with Pd/C followed by recrystallization from n-heptane/ethyl acetate 1:1 |
Why This Matters
Chiral purity at 99.98% is critical because residual enantiomeric impurity in the intermediate propagates directly into the final sacubitril API, where ICH Q3A guidelines and pharmacopoeial monographs mandate strict enantiomeric purity limits for chiral active pharmaceutical ingredients.
- [1] Process optimization of Sacubitril. Fine Chemicals (Jingxi Huagong), published online 2021-09-13. Chinese language article reporting chiral purity 99.98% for key intermediate VI. View Source
- [2] Halama, A.; Zapadlo, M. Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Org. Process Res. Dev. 2019, 23 (1), 102–107. DOI: 10.1021/acs.oprd.8b00350. View Source
